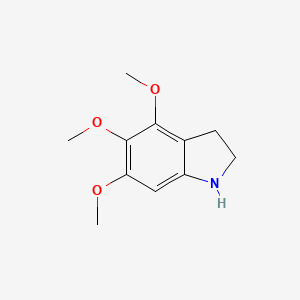

4,5,6-Trimethoxyindoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

412030-11-6 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4,5,6-trimethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h6,12H,4-5H2,1-3H3 |

InChI Key |

YDPQRCDAQLYQFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2CCNC2=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6 Trimethoxyindoline and Its Analogs

Classical and Contemporary Synthetic Routes to the 4,5,6-Trimethoxyindoline Scaffold

The construction of the this compound scaffold and its indole (B1671886) counterparts is achieved through several key synthetic reactions. These range from century-old name reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Fischer Indolization Approaches to Trimethoxyindole Derivatives

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole ring system. wikipedia.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.org For the synthesis of trimethoxyindole derivatives, a correspondingly substituted trimethoxyphenylhydrazine serves as the key starting material.

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Subsequent protonation triggers a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

However, the synthesis can be challenging for certain substrates. The presence of strong electron-donating groups on the phenylhydrazine, such as the methoxy (B1213986) groups in a trimethoxy precursor, can sometimes lead to competing cleavage pathways that prevent the desired cyclization. nih.gov To address the often harsh conditions of the classical approach, milder methods have been developed. One such method utilizes a melt of tartaric acid and dimethylurea, which functions as both the solvent and catalyst, allowing the reaction to proceed under gentler conditions that are compatible with sensitive functional groups. organic-chemistry.org The Fischer synthesis has been successfully used to prepare key intermediates like 5,6-dimethoxyindole-2-carboxylic acid from [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester, demonstrating its utility for building methoxy-substituted indoles. nih.gov

Regioselective Methylation Strategies for Methoxy Group Introduction

An alternative to building the indole ring with the methoxy groups already in place is to introduce them onto a pre-existing indole or indoline (B122111) core. This is typically achieved through a two-step process involving regioselective hydroxylation followed by methylation.

A facile method for the synthesis of 6-methoxyindole (B132359) illustrates this principle. thieme-connect.comresearchgate.net The process begins with the regioselective chloroacetylation of 1-pivaloylindole at the 6-position. This is followed by a Baeyer-Villiger oxidation to introduce a hydroxyl group. The protecting pivaloyl group is then removed, and the resulting 6-hydroxyindole (B149900) is methylated to yield 6-methoxyindole. thieme-connect.comresearchgate.net A similar strategy can be applied to introduce hydroxyl groups at other positions, such as the 5-position, through nucleophilic hydroxylation of a 1-hydroxyindole (B3061041) derivative, which can then be methylated. nii.ac.jp In some syntheses, existing enol functionalities within indole precursors have been converted to methoxy groups using reagents like methyl sulphate in the presence of a base. acs.org The primary challenge in this approach is controlling the regioselectivity to ensure the methoxy groups are installed at the desired 4, 5, and 6 positions.

Pictet-Spengler Reaction in Indoline Scaffold Construction

The Pictet-Spengler reaction, first reported in 1911, is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The mechanism begins with the formation of an iminium ion, which acts as the electrophile. wikipedia.orgnrochemistry.com This electrophile then attacks the electron-rich aromatic ring in a 6-endo-trig cyclization, and a final deprotonation step restores aromaticity to yield the heterocyclic product. nrochemistry.comname-reaction.com

When the starting material is a tryptamine (B22526) (a β-indolylethylamine), the reaction yields a tetrahydro-β-carboline. wikipedia.org To construct a trimethoxy-substituted tetrahydroisoquinoline, a reaction analogous to the original Pictet-Spengler would utilize a β-(trimethoxyphenyl)ethylamine as the precursor. wikipedia.org While the outline refers to "indoline scaffold construction," the classical Pictet-Spengler reaction leads to the formation of a six-membered ring (tetrahydroisoquinoline), not the five-membered ring of an indoline. Direct synthesis of an indoline via the standard Pictet-Spengler pathway is not typical, although related intramolecular cyclizations for forming five-membered rings are known in organic synthesis.

Palladium-Catalyzed Domino Reactions for Substituted Indoles

These sophisticated methods can be used to either build the indole core or to functionalize a pre-existing indole scaffold. thieme-connect.comresearchgate.net The specific pathway depends on the choice of starting materials, which can range from halogenated aromatic compounds to unactivated alkenes. thieme-connect.comresearchgate.net Several types of palladium-catalyzed domino reactions are employed for indole synthesis:

Heck-Based Cascades: These may involve an intramolecular Heck reaction followed by a subsequent cyclization, such as a reductive N-heteroannulation. mdpi.com

C-H Activation/Annulation: These advanced strategies involve the direct functionalization of C-H bonds. Examples include the cascade annulation of 2-vinylbenzaldehydes with indoles or the oxidative cyclization of N-aryl imines to form the indole ring. researchgate.netorganic-chemistry.org

Multi-Component Reactions: Some methods can bring together three or more components in one pot to rapidly build molecular complexity. mdpi.com

These reactions offer a versatile and powerful toolkit for accessing a wide range of substituted indoles, including complex trimethoxyindole analogs, by carefully selecting the substrates and catalytic system. thieme-connect.comresearchgate.netmdpi.com

Copper-Mediated Ullmann-Type N-Arylation for N-Aryl-5,6,7-trimethoxyindoles

For the specific synthesis of N-aryl analogs of trimethoxyindoles, the copper-mediated Ullmann-type N-arylation is a highly effective method. nih.govrsc.org This cross-coupling reaction creates a carbon-nitrogen bond between the indole nitrogen and an aromatic ring.

In a typical procedure, a 5,6,7-trimethoxyindole is reacted with an aryl halide in the presence of a copper catalyst. nih.govrsc.org This reaction has been successfully applied to generate series of N-aryl-5,6,7-trimethoxyindoles for biological evaluation, highlighting its utility in medicinal chemistry for creating analogs that mimic the structures of potent natural products. nih.govrsc.orgresearchgate.net This method is a key tool for derivatizing the indole core at the N1-position, providing access to a distinct class of substituted trimethoxyindole compounds. researchgate.net

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

A common and versatile starting material is 3,4,5-trimethoxyaniline (B125895) . acs.org This compound can be converted into a corresponding phenylhydrazine for use in the Fischer indole synthesis or can serve as the backbone for building the indoline ring through other cyclization strategies. acs.orgpsu.edu One efficient route involves reacting 3,4,5-trimethoxyaniline with boron trichloride (B1173362) followed by chloroacetonitrile (B46850) to form an unstable intermediate, which is then reduced with sodium borohydride (B1222165) to give 4,5,6-trimethoxyindole directly. psu.edu

Key intermediates in these synthetic pathways include:

Phenylhydrazones : Formed from the reaction of a phenylhydrazine (e.g., 3,4,5-trimethoxyphenylhydrazine) and a carbonyl compound, these are the central intermediates in the Fischer indole synthesis. wikipedia.org

N-(3,4,5-trimethoxyphenyl)aminomalonic ester : This compound is an intermediate in the synthesis of certain trimethoxyindole derivatives, formed from the reaction of 3,4,5-trimethoxyaniline with bromomalonic ester. acs.org

Hydroxylated Indoles : In syntheses involving the late-stage introduction of methoxy groups, compounds like 6-hydroxyindole serve as crucial intermediates before the final methylation step. thieme-connect.comresearchgate.net

5,6,7-Trimethoxyindole : This compound itself is a key precursor for creating N-substituted analogs, such as through the Ullmann N-arylation reaction. nih.govrsc.org

The following tables summarize the synthetic methodologies and the key chemical compounds involved.

Table 1: Summary of Synthetic Methodologies

| Synthetic Method | Key Features | Typical Product |

|---|---|---|

| Fischer Indolization | Acid-catalyzed cyclization of a phenylhydrazone. | Substituted Indole |

| Regioselective Methylation | Hydroxylation of the indole ring followed by methylation. | Methoxy-substituted Indole |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-arylethylamine with a carbonyl. | Tetrahydroisoquinoline |

| Pd-Catalyzed Domino Reaction | Multi-step, one-pot reaction catalyzed by palladium. | Substituted Indole |

| Ullmann N-Arylation | Copper-catalyzed coupling of an indole with an aryl halide. | N-Aryl Indole |

Table 2: Key Precursors and Intermediates

| Compound Name | Role | Relevant Synthesis |

|---|---|---|

| 3,4,5-Trimethoxyaniline | Versatile Starting Material | Fischer Indolization, Various Cyclizations |

| 3,4,5-Trimethoxyphenylhydrazine | Precursor | Fischer Indolization |

| 6-Hydroxyindole | Intermediate | Regioselective Methylation |

| 5,6,7-Trimethoxyindole | Precursor | Ullmann N-Arylation |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-dimethyl-5,6,7-trimethoxycarbazole |

| 1-pivaloylindole |

| 2-bromo-4,5-dimethoxybenzaldehyde |

| 3,4,5-Trimethoxyaniline |

| 3,4,5-trimethoxyphenylhydrazine |

| 4,5,6-trimethoxyindole |

| This compound |

| 5,6,7-trimethoxyindole |

| 5,6-dimethoxyindole-2-carboxylic acid |

| 6-hydroxyindole |

| 6-methoxyindole |

| 8,9,10-trimethoxyellipticine |

| Boron trichloride |

| Bromoacetaldehyde diethyl acetal |

| Bromomalonic ester |

| Chloroacetonitrile |

| Copper |

| Dimethylurea |

| [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester |

| Hydrochloric acid |

| Methyl sulphate |

| N-(3,4,5-trimethoxyphenyl)aminomalonic ester |

| N-aryl-5,6,7-trimethoxyindoles |

| Palladium |

| Sodium borohydride |

| Sulfuric acid |

| Tartaric acid |

Utilization of 3,4,5-Trimethoxyaniline Derivatives as Key Precursors

3,4,5-Trimethoxyaniline is a cornerstone precursor for the synthesis of various 4,5,6-trimethoxyindole and indoline compounds. acs.orgchim.it Its own synthesis can be optimized, with one pathway involving the chlorination of 3,4,5-trimethoxybenzoic acid, followed by amidation and a Hofmann rearrangement, achieving yields of 66.8%. researchgate.net

Early work demonstrated the viability of this precursor by reacting it with bromomalonic ester to produce N-(3,4,5-trimethoxyphenyl)aminomalonic ester. acs.org This intermediate, upon thermal cyclization in Nujol at 245°C, yielded the corresponding indoxyl, albeit at a low 14% yield. acs.org Notably, attempts at cyclization at lower temperatures using concentrated sulfuric acid or phosphorous pentoxide were ineffective, highlighting the challenges of forming the five-membered ring with this substituted aniline. acs.org Similarly, other approaches, such as the attempted catalytic cyclization of N-(3,4,5-trimethoxyphenyl)chloracetamide, failed to produce the desired 2,3-dihydroindole (indoline) product. acs.orgresearchgate.net

Another synthetic approach involves the reaction of 3,4,5-trimethoxyaniline with an appropriate bromoacetophenone in N,N-dimethylaniline at high temperatures (170 °C) to construct substituted 2-phenyl-4,5,6-trimethoxyindoles. nih.gov

| Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Thermal Cyclization | Bromomalonic ester, Nujol (245°C) | 14% | acs.org |

| Sugasawa-based Synthesis | Boron trichloride, Chloroacetonitrile, Sodium borohydride | 62% | psu.edu |

Indole Precursors in Advanced Synthetic Pathways

The synthesized 4,5,6-trimethoxyindole scaffold is not merely a final product but also serves as a crucial intermediate in the construction of more complex, often biologically relevant, molecules. psu.edunih.gov For instance, 4,5,6-trimethoxyindole can be condensed with hexane-2,5-dione to produce 1,4-dimethyl-5,6,7-trimethoxycarbazole, demonstrating its utility in building fused heterocyclic systems. psu.edu

In the synthesis of complex natural product analogs, carboxylic acid derivatives of the indole are particularly valuable. 5,6,7-Trimethoxyindole-2-carboxylic acid, a closely related isomer, has been used in coupling reactions with other complex fragments to assemble potent antitumor agents. nih.gov This strategy involves an EDCI-mediated amide bond formation between the indole carboxylic acid and an amine-containing subunit, followed by further transformations. nih.gov This highlights a modular approach where the pre-formed trimethoxyindole unit is incorporated late in a synthetic sequence.

Optimization and Challenges in Synthetic Protocols for this compound

Strategies for Yield Enhancement in Multi-step Syntheses

On a broader level, advanced synthetic strategies, such as biomimetic divergent approaches, aim to create "pluripotent" intermediates that can serve as branching points to generate a diverse library of related natural products. nih.gov This method focuses on maximizing efficiency and diversity from a common core structure.

| Transformation | Product | Reported Yield | Reference |

|---|---|---|---|

| Optimized Hofmann Rearrangement | 3,4,5-Trimethoxyaniline | 66.8% | researchgate.net |

| Radical Cyclization | seco-CBI derivative | 92% | mdpi.com |

| N-Alkylation | N-alkylated indole | 97% | mdpi.com |

| Amide Coupling | MeCTI-TMI Precursor | 92% | nih.gov |

Addressing Purification Challenges in Complex Indoline Synthesis

The purification of intermediates and final products in the synthesis of substituted indolines is frequently challenging due to the presence of structurally similar byproducts and unreacted starting materials. Flash column chromatography is the most commonly cited method for purification. nih.govacs.org

Detailed reports provide specific conditions for successful purification. For instance, the purification of a 2-phenyl-4,5,6-trimethoxyindole derivative was achieved using flash chromatography on a prepacked silica (B1680970) column with a gradient solvent system of ethyl acetate (B1210297) in hexanes. nih.gov The fractions were monitored at wavelengths of 254 and 280 nm to ensure the isolation of the desired product. nih.gov Other successful solvent systems for column chromatography include pentane/ethyl acetate and dichloromethane. mdpi.comacs.org

For solid compounds, recrystallization is a valuable purification technique. Intermediates have been purified by recrystallization from solvent mixtures such as benzene-petroleum ether, yielding the product as small white prisms. acs.org These methods are essential for obtaining the high-purity materials required for subsequent synthetic steps and final characterization.

Chemical Reactivity and Derivatization Studies of 4,5,6 Trimethoxyindoline

Electrophilic Substitution Reactions at the Indoline (B122111) Core, particularly at C3

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. researchgate.netresearchgate.net The presence of three methoxy (B1213986) groups at the C4, C5, and C6 positions in 4,5,6-trimethoxyindoline dramatically increases the electron density of the heterocyclic system, further activating it towards attack by electrophiles.

In electrophilic substitution reactions, the C3 position of the indole ring is the most common site of attack. quora.com This preference is due to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the fused benzene (B151609) ring is preserved. ic.ac.ukmasterorganicchemistry.com Attack at C2 would disrupt this aromaticity, making it a less favorable pathway. imperial.ac.uk For this compound, this inherent reactivity would be significantly amplified, making substitution at C3 exceptionally facile. Should the C3 position be occupied, electrophilic attack can then occur at the C2 position. researchgate.netchim.it

The benzene ring carbons (C4, C5, C6, and C7) are generally less reactive towards electrophiles than C3. However, the strong activating effects of the methoxy groups on this compound could potentially facilitate substitution on the benzene portion of the molecule, with the precise location being governed by the combined directing effects of the three methoxy groups and the pyrroline (B1223166) ring.

| Reaction Type | Typical Reagents | Expected Product at C3 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl derivative |

| Mannich Reaction | CH₂O, Dimethylamine | 3-(Dimethylaminomethyl) derivative (Gramine analogue) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acyl derivative |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro derivative |

| Halogenation | NBS, NCS, Br₂ | 3-Halo derivative |

This table outlines common electrophilic substitution reactions and the expected functionalization at the C3 position of an activated indoline/indole core.

Cycloaddition Reaction Pathways, including Diels-Alder Reactivity

Cycloaddition reactions are powerful tools for constructing complex cyclic systems. While the saturated indoline ring is not a typical participant in these reactions, its oxidized counterpart, indole, can engage in various cycloaddition pathways. The electron-rich nature of a trimethoxy-substituted indole would make it a strong candidate for such transformations.

In the context of the Diels-Alder [4+2] cycloaddition, the indole nucleus does not typically act as the diene component. Instead, the C2-C3 double bond can function as a dienophile, reacting with an electron-rich diene. wikipedia.orgresearchgate.net Conversely, vinyl-substituted indoles can act as the diene component in cycloadditions to form tetrahydrocarbazole derivatives. researchgate.netumn.edu

Beyond the Diels-Alder reaction, indoles are known to participate in other cycloaddition pathways:

[3+2] Cycloadditions: These reactions, often involving dipolar species, can be used to construct five-membered rings fused to the indole core. Photocatalytic methods have been developed for dearomative [3+2] cycloadditions between indoles and vinyldiazo reagents to yield fused indoline structures. nih.gov

[2+2] Cycloadditions: Intramolecular [2+2] cycloadditions involving indole derivatives have also been documented. wikipedia.org

[4+3] Cycloadditions: 3-Alkenylindoles can react with oxyallyl cations in a dearomative [4+3] cycloaddition to furnish seven-membered cyclohepta[b]indoles. acs.org

| Cycloaddition Type | Role of Indole | Reacting Partner | Resulting Structure |

| [4+2] Diels-Alder | Dienophile (at C2-C3) | Electron-rich diene | Fused six-membered ring |

| [4+2] Diels-Alder | Diene (as vinylindole) | Dienophile | Tetrahydrocarbazole |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole | Fused five-membered ring |

| [4+3] Cycloaddition | 4π system (as 3-alkenylindole) | Oxyallyl cation | Fused seven-membered ring (Cyclohepta[b]indole) |

This table summarizes various cycloaddition pathways involving the indole core.

Oxidative Transformations to Advanced Indoline Derivatives (e.g., Oxindoles)

Oxidation provides a pathway to a variety of valuable indole and indoline derivatives. A primary transformation for an indoline, such as this compound, is dehydrogenation to the corresponding indole. This aromatization can be achieved with various reagents, including palladium on carbon (Pd/C) or manganese dioxide (MnO₂). researchgate.net

Further oxidation of the resulting indole can lead to oxindoles, which are important structural motifs in many biologically active compounds. The regioselectivity of this oxidation is highly dependent on the substitution pattern and reaction conditions. For indoles with a substituent at the C3 position, oxidation typically occurs at the C2 position to yield a 2-oxindole. researchgate.netnih.gov This transformation is fundamental and can be accomplished with a range of oxidants. rsc.org Green methods utilizing halide catalysis with reagents like Oxone have been developed for the efficient conversion of C3-substituted indoles to 2-oxindoles. nih.govdntb.gov.ua In the absence of a C3 substituent, oxidation can be more complex, potentially leading to a mixture of products, including isatin (B1672199) derivatives through further oxidation. acs.org

| Transformation | Starting Material | Typical Oxidizing Agent(s) | Product |

| Dehydrogenation | Indoline | Pd/C, MnO₂, DDQ | Indole |

| C2-Oxidation | C3-Substituted Indole | m-CPBA, NBS, Oxone/KBr | 2-Oxindole |

| Epoxidation/Rearrangement | Indole | H₂O₂, Mn-catalyst | 2-hydroxy-3-oxindole, Isatin |

This table shows common oxidative transformations of the indoline and indole cores.

Strategies for Functionalization and Binding Diverse Functional Groups at Specific Indole Positions

The functionalization of the indole ring is a cornerstone of synthetic organic chemistry, enabling the creation of diverse molecular architectures. researchgate.net For a molecule like this compound, functionalization can be targeted at the nitrogen atom or at various carbon positions on the ring.

N-Functionalization: The nitrogen atom of the indoline/indole is a nucleophilic site and can be readily functionalized through reactions like alkylation, acylation, or arylation (e.g., Buchwald-Hartwig coupling) to attach a wide variety of substituents. beilstein-journals.org

C3-Functionalization: As discussed previously, the C3 position is the most electronically activated site for electrophilic substitution, providing a straightforward route to introduce alkyl, acyl, and other functional groups. chim.it

C2-Functionalization: While less reactive than C3, the C2 position can be functionalized, often through metal-catalyzed cross-coupling reactions or by directing group-assisted C-H activation. chim.it

Benzene Ring Functionalization (C4-C7): Modifying the benzene portion of the indole ring is more challenging due to its lower intrinsic reactivity. Modern synthetic methods often employ a directing group strategy, where a group installed on the indole nitrogen directs a metal catalyst to a specific C-H bond (e.g., at C7 or C4) for functionalization. acs.org

| Position | Functionalization Strategy | Example Reaction | Purpose |

| N1 | Nucleophilic Substitution | N-Alkylation with alkyl halide | Introduce substituents on nitrogen |

| C3 | Electrophilic Substitution | Friedel-Crafts Acylation | Introduce acyl groups |

| C2 | Metal-catalyzed Coupling | Sonogashira Coupling of 2-haloindole | Introduce alkynyl groups |

| C7 | Directing Group-Assisted C-H Activation | Pd-catalyzed Arylation | Introduce aryl groups at C7 |

| C4 | Directing Group-Assisted C-H Activation | Boron-mediated Borylation | Introduce boron for further coupling |

This table outlines key strategies for the site-selective functionalization of the indole nucleus.

Derivatization Strategies for Enhanced Analytical and Research Applications

Chemical derivatization is a powerful technique used to modify an analyte to improve its suitability for a specific analytical method, such as chromatography or mass spectrometry.

For Gas Chromatography (GC), analytes must be volatile and thermally stable. The N-H group in indolines and indoles can cause peak tailing and reduce volatility due to hydrogen bonding. Derivatization is employed to cap this active hydrogen. mdpi.com Common methods include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine to a stable, volatile amide. jfda-online.com

For Liquid Chromatography (LC), derivatization is typically performed to enhance detectability (e.g., by adding a UV-absorbing or fluorescent tag) or to improve chromatographic separation and retention. amazonaws.com

| Technique | Derivatization Reagent | Target Group | Analytical Improvement |

| GC-MS | BSTFA (or with TMCS catalyst) | N-H | Increased volatility, improved peak shape |

| GC-MS | Acetic Anhydride, TFAA | N-H | Increased thermal stability, volatility |

| LC-UV/Fluorescence | Dansyl Chloride | N-H | Adds a fluorescent tag for sensitive detection |

This table presents common derivatization strategies for improving chromatographic analysis of indole-containing compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique, but its performance is heavily dependent on the analyte's ability to form gas-phase ions. researchgate.net The basic nitrogen in the indoline ring allows for good ionization in positive ion mode, forming a protonated molecule [M+H]⁺. However, in complex biological matrices or at very low concentrations, derivatization can significantly enhance the signal. amazonaws.com

Strategies for enhancing MS signals include:

Introducing a Permanent Charge: Reagents that attach a quaternary ammonium (B1175870) or phosphonium (B103445) group to the molecule create a permanently charged derivative. This ensures efficient ionization regardless of the mobile phase pH and can dramatically improve the limit of detection.

Improving Fragmentation: Derivatization can be used to direct the fragmentation pathway in tandem MS (MS/MS). A well-designed derivative can produce a characteristic and intense product ion upon collision-induced dissociation, which is ideal for selective and sensitive quantification using Multiple Reaction Monitoring (MRM). mdpi.comnih.gov

| Strategy | Derivatization Approach | Principle of Enhancement | Application |

| Improved Ionization | Add a quaternary ammonium tag | Creates a permanently charged species | Ultrasensitive detection |

| Directed Fragmentation | Add a readily fragmenting moiety | Generates a specific, high-intensity product ion | Robust quantification via MRM |

| Noise Reduction | Add a high-mass tag | Shifts m/z out of the low-mass noise region | Analysis of small molecules |

This table details derivatization strategies aimed at enhancing mass spectrometric analysis.

Structure Activity Relationship Sar Investigations of 4,5,6 Trimethoxyindoline Derivatives

Impact of Methoxy (B1213986) Group Positioning on Chemical Behavior and Biological Activities

The positioning of methoxy groups on an aromatic ring is a critical determinant of a molecule's chemical properties and its subsequent biological activity. In the case of the 4,5,6-trimethoxyindoline core, the three electron-donating methoxy groups are expected to significantly increase the electron density of the benzene (B151609) ring, which can influence its reactivity and its ability to participate in various intermolecular interactions, such as hydrogen bonding and van der Waals forces.

While specific studies isolating the individual contribution of each methoxy group in the 4,5,6-trimethoxy arrangement on indoline (B122111) are limited, the broader class of isatin (B1672199) derivatives, of which 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione is a member, offers valuable insights. Isatins are known to exhibit a wide range of pharmacological activities, including anti-cancer, antiviral, anti-inflammatory, and anticonvulsant effects. iucr.orgresearchgate.net The nature and position of substituents on the aromatic ring of the isatin core are known to be crucial for these activities. The presence of multiple methoxy groups can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules like enzymes and receptors.

Influence of N-Substitution and Ring Substituents on Core Bioactivity

The nitrogen atom of the indoline ring is a common site for chemical modification, and substitutions at this position can have a profound impact on the biological activity of the resulting derivatives. In the known derivative, 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione, the presence of a benzyl (B1604629) group at the N-1 position introduces a bulky, aromatic substituent. nih.gov

Beyond N-substitution, other ring substituents, such as the dione (B5365651) functionality at positions 2 and 3 in 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione, are critical for its chemical identity as an isatin derivative. This dione group is a key pharmacophore in many biologically active isatins and is involved in their mechanism of action.

Analog Design and Substituent Effects on Pharmacological Potency (e.g., in Anti-cancer Agents)

The design of analogs based on the this compound scaffold is a promising strategy for the development of new therapeutic agents, particularly in the field of oncology. The isatin core is a well-established "privileged scaffold" in anti-cancer drug discovery. researchgate.net The known derivative, 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione, can be considered a lead compound for further analog design.

Future design strategies could involve:

Modification of the N-substituent: Replacing the benzyl group with other alkyl, aryl, or heterocyclic moieties to explore the impact on potency and selectivity.

Alteration of the methoxy groups: While the 4,5,6-trimethoxy pattern is the focus, the synthesis of analogs with fewer or different alkoxy groups could help elucidate the specific contribution of this substitution pattern.

Substitution on the benzene ring: Introducing other functional groups onto the aromatic ring of the indoline core could further modulate its electronic properties and biological activity.

While specific anti-cancer data for 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione is not currently available, the general principles of isatin SAR suggest that such a molecule could have potential as an anti-proliferative agent.

Below is a data table of the known derivative and a related compound mentioned in structural studies:

| Compound Name | Molecular Formula | Key Structural Features | Reported Biological Activity |

| 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione | C18H17NO5 | 4,5,6-trimethoxy substitution on the indoline ring, N-benzyl group, isatin (indoline-2,3-dione) core. nih.gov | Not Available |

| 1-benzyl-5-fluoroindoline-2,3-dione | C15H10FNO2 | 5-fluoro substitution on the indoline ring, N-benzyl group, isatin (indoline-2,3-dione) core. nih.gov | Not Available |

| 1-benzyl-5-methylindoline-2,3-dione | C16H13NO2 | 5-methyl substitution on the indoline ring, N-benzyl group, isatin (indoline-2,3-dione) core. iucr.org | Not Available |

Correlating Specific Structural Features with Observed Biological Mechanisms

Although specific biological mechanism studies for this compound derivatives are yet to be published, we can hypothesize potential mechanisms based on the structural features of the known derivative, 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione, and the established pharmacology of the isatin class of compounds.

The isatin scaffold is known to interact with a variety of biological targets, including:

Kinases: Many isatin derivatives are inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. The specific substitution pattern on the isatin ring influences which kinases are inhibited.

Caspases: Some isatin derivatives are known to be inhibitors of caspases, a family of proteases that play essential roles in apoptosis (programmed cell death).

Tubulin: Certain indole (B1671886) derivatives can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. This is a common mechanism for many anti-cancer drugs.

The 4,5,6-trimethoxy substitution pattern, in conjunction with the N-benzyl group, would present a unique three-dimensional structure that could confer selectivity for a particular biological target. The electron-rich aromatic ring could be involved in key binding interactions within a protein's active site, while the dione functionality could participate in hydrogen bonding or covalent interactions. Further research, including in vitro biological screening and computational modeling, is necessary to elucidate the specific biological mechanisms of this compound derivatives.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Cellular Studies

Antioxidant Mechanisms and Free Radical Scavenging Properties

Antimitotic and Tubulin Polymerization Inhibition Studies

The antimitotic properties of the specific compound 4,5,6-Trimethoxyindoline have not been a direct focus of the available preclinical research. The scientific literature contains extensive research on more complex indole-based derivatives that incorporate a trimethoxyphenyl moiety, which is known to be crucial for activity at the colchicine (B1669291) binding site of tubulin nih.gov. These complex analogs, rather than the simple this compound scaffold, have been the primary subjects of investigation for antimitotic activity.

Mechanisms of Microtubule Destabilization

There is no specific research available that details the mechanisms of microtubule destabilization directly caused by this compound. The general mechanism for many indole-based antimitotic agents involves the inhibition of tubulin polymerization, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis nih.govnih.gov. While this is a common pathway for related compounds, the specific interaction and effect of this compound on microtubule dynamics have not been reported.

Antiproliferative and Apoptosis Induction in Cancer Cell Lines

Direct experimental data on the antiproliferative effects and apoptosis-inducing capabilities of this compound against specific cancer cell lines are not available in the current body of scientific literature. Research in this area has concentrated on structurally related but more complex derivatives. For instance, various 2-phenylindole (B188600) and indolyl-propenone derivatives, which feature trimethoxy substitutions, have demonstrated potent antiproliferative activity with IC50 values in the nanomolar to low-micromolar range against a variety of human cancer cell lines nih.govnih.gov. These compounds have been shown to induce apoptosis as a consequence of their antimitotic activity nih.gov.

Cell Cycle Arrest Induction (e.g., G2/M and S-phase)

No studies were identified that specifically investigated the effect of this compound on the cell cycle of cancer cells. For many related microtubule-targeting indole (B1671886) derivatives, the primary mechanism of action involves the disruption of the mitotic spindle, which typically leads to a robust arrest of the cell cycle in the G2/M phase nih.govmdpi.comnih.govnih.gov. This G2/M arrest is a hallmark of antimitotic agents that inhibit tubulin polymerization nih.gov. However, confirmation of this effect for this compound requires direct experimental investigation.

Modulation of Cell Proliferation Pathways

The specific effects of this compound on key cell proliferation pathways, such as the PI3K/AKT/mTOR pathway, have not been reported. Disruption of the microtubule network by other antimitotic agents can trigger downstream signaling events that influence cell survival and proliferation pathways, often leading to the activation of apoptotic signaling cascades mdpi.comnih.govnih.gov. The modulation of such pathways is a known consequence of mitotic arrest, but the direct impact of this compound on these signaling networks remains uninvestigated.

Programmed Cell Death Induction (e.g., Caspase Activation, PARP Cleavage)

Derivatives featuring a trimethoxyphenyl moiety have been shown to induce programmed cell death, or apoptosis, a primary mechanism for their anticancer effects. The induction of apoptosis by these compounds is linked to the activation of key molecular pathways that regulate cell death.

Antimitotic agents, such as those that interfere with tubulin polymerization, are known to arrest tumor cells in the G2/M phase of the cell cycle, which subsequently leads to cell death via apoptosis. nih.gov This process is characterized by a cascade of intracellular events, including the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.gov

Upon activation, initiator caspases (like caspase-9) cleave and activate effector caspases (like caspase-3). researchgate.net These effector caspases are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov One of the key substrates for effector caspases is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov The cleavage of PARP by caspases, typically generating an 85 kDa fragment, is considered a hallmark of apoptosis, as it prevents DNA repair and facilitates the dismantling of the cell. nih.govnih.gov

Studies on trimethoxy-substituted chalcones and other related molecules have demonstrated that their cytotoxic effects are mediated through these apoptotic pathways. For instance, certain derivatives have been shown to provoke apoptosis by down-regulating anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade. researchgate.net Similarly, research on a 1-(3′,4′,5′-trimethoxyphenyl)-3-(indolyl)-2-propen-1-one derivative confirmed its ability to induce apoptosis in human myeloid leukemia U-937 cells. nih.gov This body of evidence suggests that the induction of programmed cell death, marked by caspase activation and PARP cleavage, is a central mechanism for the biological activity of these trimethoxy-substituted heterocyclic compounds.

In Vitro Cytotoxicity against Specific Human Cancer Cell Lines

Derivatives incorporating a trimethoxy-substituted ring system have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which represents the concentration of a compound required to inhibit cell growth by 50%.

One of the most extensively studied compounds in this class is OXi8006, a 2-aryl-3-aroyl indole derivative. It has shown potent cytotoxicity against several human cancer cell lines, with an average GI₅₀ value of 25.7 nM across the tested lines. nih.gov Similarly, a series of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones has been evaluated, showing promising antiproliferative activity. nih.gov Furthermore, a novel class of BRD4 inhibitors featuring a trimethoxy ring has been identified, with the lead compound exhibiting anti-proliferation activity in human leukemia cells.

Detailed cytotoxicity data for representative compounds are presented in the table below.

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Source |

|---|---|---|---|---|

| OXi8006 | NCI-H460 | Lung Cancer | 25.7 (Avg) | nih.gov |

| OXi8006 | DU-145 | Prostate Cancer | 25.7 (Avg) | nih.gov |

| OXi8006 | SK-OV-3 | Ovarian Cancer | 25.7 (Avg) | nih.gov |

| OXi8006 | MDA-MB-231 | Breast Cancer | 10.3 ± 1.2 | nih.gov |

| Compound 9e | HeLa | Cervical Cancer | 370 | nih.gov |

| Compound 9e | HT29 | Colon Cancer | 160 | nih.gov |

| Compound 9e* | MCF-7 | Breast Cancer | 170 | nih.gov |

*Compound 9e is 1-(3′,4′,5′-trimethoxyphenyl)-3-(2-methoxycarbonyl-6-methoxy-1H-indol-3-yl)-2-propen-1-one

These findings underscore the importance of the trimethoxy substitution pattern for maintaining potent cytotoxicity in this class of compounds. nih.gov

Vascular Disrupting Activity in In Vitro Models

Selective Cytotoxicity Towards Activated Human Umbilical Vein Endothelial Cells (HUVECs)

A key characteristic of certain anticancer agents is their ability to act as vascular disrupting agents (VDAs). These compounds selectively target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. nih.gov In vitro models for this activity often use Human Umbilical Vein Endothelial Cells (HUVECs). Activated, rapidly proliferating HUVECs are used to model the tumor endothelium, while confluent, low-proliferating HUVECs represent the stable endothelium of normal tissues.

The indole derivative OXi8006 has been identified as a potent VDA. Studies have shown that OXi8006 and its water-soluble prodrug, OXi8007, cause significant growth inhibition of activated HUVECs. nih.gov A progressive loss of activity was observed as the HUVECs became more confluent, demonstrating a selective cytotoxic effect towards the activated, proliferating endothelial cells characteristic of tumor microvessels. nih.gov This selective action is a hallmark of effective VDAs. The mechanism involves the disruption of the microtubule cytoskeleton in endothelial cells, leading to changes in cell morphology, contraction, and detachment. nih.gov

The table below summarizes the cytotoxic effects of OXi8006 and its prodrug on HUVECs.

| Compound | HUVEC State | GI₅₀ (nM) | Source |

|---|---|---|---|

| OXi8006 | Activated (Subconfluent) | 10.1 ± 1.5 | nih.gov |

| OXi8007 | Activated (Subconfluent) | 50.5 ± 10.3 | nih.gov |

Furthermore, OXi8006 was shown to effectively disrupt pre-established endothelial capillary-like networks in a dose-dependent manner. This breakdown of vascular structures in vitro models the antivascular activity that is crucial for the compound's efficacy in vivo. nih.gov

General Pharmacological Targets and Molecular Interactions

Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that control the topological state of DNA and are essential for processes like DNA replication and transcription. wikipedia.orgnih.gov Because of their critical role in cell proliferation, they are a well-established target for many anticancer drugs. nih.govebsco.com Topoisomerase inhibitors function by stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of DNA breaks and, ultimately, apoptotic cell death. wikipedia.orgnih.gov

While topoisomerase inhibition is a common mechanism for cytotoxic agents, the primary molecular target for the most well-characterized trimethoxy-indole and indolinone derivatives appears to be the tubulin-microtubule system. nih.govnih.gov These compounds, including OXi8006, act as inhibitors of tubulin polymerization, binding at the colchicine site. nih.gov This action disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Although this mechanism also results in cell death, it is distinct from that of topoisomerase poisons. Currently, there is limited direct evidence in the reviewed scientific literature to suggest that this compound derivatives function primarily as topoisomerase inhibitors.

Bromodomain-Containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes. It has emerged as a promising therapeutic target in various cancers. A novel class of BRD4 inhibitors that share a trimethoxy ring structure has been discovered and evaluated.

These compounds were found to target the first bromodomain of the human BRD4 protein. The most potent compound identified in an initial screening, DC-BD-03, demonstrated an IC₅₀ value of 2.01 μM in an AlphaScreen assay. At the cellular level, these inhibitors effectively suppressed the proliferation of human leukemia MV4-11 cells, induced cell cycle arrest, and triggered apoptosis. This demonstrates that targeting BRD4 is another mechanism through which trimethoxy-substituted compounds can exert their anticancer effects.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. researchgate.netmdpi.com A review of the scientific literature indicates a lack of specific in vitro or preclinical studies investigating the direct histone deacetylase (HDAC) inhibitory activity of this compound. However, the indole scaffold is a recognized pharmacophore in the design of HDAC inhibitors. researchgate.netSeveral indole-based derivatives have been synthesized and evaluated for their potential to inhibit various HDAC isoforms.

For instance, a series of indole-based hydroxamic acid derivatives have shown potent inhibitory activity against HDAC1 and HDAC6. nih.govIn one study, compound 4o was identified as a powerful inhibitor of both HDAC1 and HDAC6, with half-maximal inhibitory concentration (IC₅₀) values of 1.16 nM and 2.30 nM, respectively. researchgate.netnih.govThis compound also demonstrated significant anti-proliferative activity in tumor cell lines and efficacy in a xenograft mouse model. nih.govAnother derivative, 4k , displayed a preferential inhibition of HDAC6 over HDAC1. nih.gov Furthermore, studies on indole-3-butyric acid derivatives have led to the discovery of potent HDAC inhibitors. nih.govnih.govMolecule I13 , a hydroxamic acid derivative, exhibited strong inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC₅₀ values in the nanomolar range. nih.govnih.govThese findings underscore the potential of the indole nucleus as a scaffold for developing potent and selective HDAC inhibitors. researchgate.netnih.gov

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 4o | 1.16 | Not Reported | 2.30 | < nih.gov/td> |

| Compound 4k | 115.20 | Not Reported | 5.29 | < nih.gov/td> |

| Molecule I13 | 13.9 | 12.1 | 7.71 | < nih.govnih.gov/td> |

Neuroprotective Potential within the Broader Indole Alkaloid Class

Indole alkaloids represent a diverse class of natural products with significant therapeutic potential, particularly in the context of neurodegenerative diseases. wisdomlib.orgTheir mechanisms of action are often multifaceted, involving antioxidant effects, inhibition of protein aggregation, and modulation of key enzymes involved in neurotransmission. wisdomlib.orgnih.gov In vitro and preclinical studies have highlighted several neuroprotective mechanisms of indole alkaloids:

Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. The monoterpenoid indole alkaloid nauclediol , isolated from Nauclea officinalis, has been shown to inhibit both AChE and BChE with IC₅₀ values of 15.429 µM and 8.756 µM, respectively. mdpi.commdpi.com* Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. nih.govThe indole alkaloids reserpine and ajmalicine have demonstrated the ability to inhibit the formation of Aβ₄₂ fibrils in a concentration-dependent manner. nih.govThese compounds are believed to stack between adjacent β-sheets, thereby preventing further oligomerization. nih.gov* Antioxidant and Cytoprotective Effects: Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. wisdomlib.orgmdpi.comPrenylated indole alkaloids, such as asperpendoline , have shown the ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced injury. nih.govsemanticscholar.orgThis protection is mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes. mdpi.comnih.govSimilarly, other indole alkaloids have demonstrated neuroprotective effects against toxin-induced cell death in SH-SY5Y cells, which is associated with a reduction in cellular reactive oxygen species (ROS) levels. nih.govfrontiersin.orgStudies on various monoterpenoid indole alkaloids showed notable neuroprotective effects against 6-hydroxydopamine-induced cell death in SH-SY5Y cells, with EC₅₀ values ranging from 0.72 to 17.89 μM. nih.gov

| Alkaloid | Biological Activity | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Nauclediol | Cholinesterase Inhibition | Enzyme Assays | IC₅₀ (AChE) = 15.429 µM; IC₅₀ (BChE) = 8.756 µM | < mdpi.com/td> |

| Reserpine | Anti-Amyloid Aggregation | Thioflavin T Assay | Inhibited Aβ₄₂ fibril formation | < nih.gov/td> |

| Ajmalicine | Anti-Amyloid Aggregation | Thioflavin T Assay | Inhibited Aβ₄₂ fibril formation | < nih.gov/td> |

| Asperpendoline | Antioxidant/Cytoprotective | SH-SY5Y Cells (H₂O₂-induced stress) | Protected cells from oxidative stress via Keap1-Nrf2 pathway | < nih.gov/td> |

| Melodicochine A | Neuroprotection | SH-SY5Y Cells (6-OHDA-induced) | EC₅₀ = 0.72 ± 0.06 µM | < nih.gov/td> |

Explorations of Antimicrobial and Anti-inflammatory Properties of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antimicrobial and anti-inflammatory effects.

Antimicrobial Properties: Indole derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains. nih.gov

Antibacterial Activity: Studies have shown that indole derivatives are effective against both Gram-positive and Gram-negative bacteria. For example, certain indole-triazole and indole-thiadiazole derivatives have shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. nih.govSome indole-naphthalene hybrid compounds also exhibit potent activity against S. aureus and MRSA, with MIC values around 11 µM. tandfonline.comThe mechanism of action for some of these compounds involves the inhibition of bacterial efflux pumps, such as NorA in S. aureus, which contributes to antibiotic resistance. nih.govnih.gov* Antifungal Activity: Indole derivatives have also been found to possess significant antifungal properties. Several indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against Candida albicans and Candida krusei. nih.govSome of the most effective compounds displayed MIC values of 3.125 µg/mL against these fungal strains. nih.gov

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2h) | S. aureus | 6.25 | < nih.gov/td> |

| Indole-triazole (3d) | S. aureus | 6.25 | < nih.gov/td> |

| Indole-triazole (3d) | MRSA | 12.5 | < nih.gov/td> |

| Indole-triazole (3d) | C. krusei | 3.125 | < nih.gov/td> |

| Indole-naphthalene hybrid (3e) | MRSA | 11 µM | < tandfonline.com/td> |

Anti-inflammatory Properties: A significant number of indole derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. acs.orgCOX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Several studies have synthesized and evaluated indole derivatives as selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of the NSAID indomethacin. These compounds showed high selectivity towards the COX-2 enzyme, with some exhibiting IC₅₀ values as low as 0.11 µM. japsonline.comAnother study on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds with good COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range (e.g., 2.35 µM for compound 4e ). nih.govMolecular docking studies suggest that these indole derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov

| Compound | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Indole Derivative (4b) | 0.11 | < japsonline.com/td> |

| Indole Derivative (4d) | 0.17 | < japsonline.com/td> |

| Indole Derivative (4f) | 0.15 | < japsonline.com/td> |

| Indolin-2-one Derivative (4e) | 2.35 | < nih.gov/td> |

| Indolin-2-one Derivative (9h) | 2.42 | < nih.gov/td> |

| Indolin-2-one Derivative (9i) | 3.34 | < nih.gov/td> |

Advanced Spectroscopic Characterization and Computational Studies

X-ray Crystallography for Precise Structural Elucidation of 4,5,6-Trimethoxyindoline Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of newly synthesized compounds.

For a derivative of this compound, this method would involve growing a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis reveals the electron density map of the molecule, from which the exact position of each atom can be determined. This would confirm the saturated five-membered nitrogen-containing ring of the indoline (B122111) core, the planar benzene (B151609) ring, and the spatial orientation of the three methoxy (B1213986) groups. Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing arrangement. Although specific crystal structures for derivatives of this compound are not readily found in open literature, related structures like 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline (B1346821) have been characterized, demonstrating the power of this technique to define the architecture of complex heterocyclic systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. uobasrah.edu.iq

For this compound, ¹H and ¹³C NMR spectra would provide key evidence for its structural confirmation and purity.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each chemically unique proton in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C7-H (aromatic) | 6.0 - 6.5 | Singlet (s) | 1H |

| N-H (amine) | 3.5 - 5.0 (broad) | Singlet (s) | 1H |

| OCH₃ (methoxy groups) | 3.7 - 3.9 | Three Singlets (s) | 9H (3H each) |

| C2-H₂ (aliphatic) | 3.3 - 3.6 | Triplet (t) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Typically, each unique carbon atom gives a single peak, and its chemical shift is indicative of its hybridization and electronic environment (e.g., aliphatic, aromatic, attached to an electronegative atom). researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic carbons with OCH₃) | 140 - 155 |

| C-N (Aromatic carbons adjacent to N) | 135 - 150 |

| C-C (Aromatic carbons) | 100 - 130 |

| C7 (Aromatic CH) | 90 - 100 |

| OCH₃ (Methoxy carbons) | 55 - 65 |

| C2 (Aliphatic CH₂-N) | 45 - 55 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass measurements with enough accuracy to distinguish between compounds with the same nominal mass. rsc.org

The molecular formula for this compound is C₁₁H₁₅NO₃, giving it a monoisotopic mass of approximately 209.1052 g/mol . Upon ionization, typically through a soft method like electrospray ionization (ESI), a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 210.1125 would be expected.

Furthermore, by using a harder ionization method like electron impact (EI) or by inducing fragmentation of the molecular ion (MS/MS), a characteristic fragmentation pattern can be obtained. acdlabs.comchemguide.co.uk This pattern provides structural information as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 209 | [M]⁺˙ | - |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 178 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 166 | [M - C₂H₅N]⁺˙ | Cleavage of the indoline ring |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Structural Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.com These techniques are complementary and provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). nsf.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. Symmetrical, non-polar bonds often produce strong Raman signals, while being weak or absent in the IR spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-O Aryl Ether Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | IR |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

If this compound were being investigated as a potential therapeutic agent, molecular docking simulations would be performed. The 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). The this compound molecule would then be computationally "docked" into the active site of the protein. A scoring function would estimate the binding affinity (e.g., in kcal/mol) and predict the most stable binding pose. ugm.ac.id

The results would highlight key interactions, such as:

Hydrogen bonds: The N-H group of the indoline ring and the oxygen atoms of the methoxy groups could act as hydrogen bond donors or acceptors.

Hydrophobic interactions: The aromatic ring and aliphatic portions of the indoline core could interact with non-polar residues in the protein's binding pocket.

Following docking, molecular dynamics (MD) simulations can be run to model the behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. mdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity and Properties

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. superfri.org These calculations solve approximations of the Schrödinger equation to determine a molecule's optimized geometry, energy levels, and electron distribution. dergipark.org.tr

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the most stable 3D conformation, including bond lengths and angles, which can be compared with experimental data if available.

Analyze the Electronic Structure: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculate Molecular Properties: Predict properties such as the dipole moment, electrostatic potential map (which shows electron-rich and electron-poor regions), and theoretical vibrational frequencies that can aid in the interpretation of experimental IR and Raman spectra.

These computational studies complement experimental data, helping to rationalize observed reactivity and guide the design of new derivatives with tailored properties.

Emerging Research Avenues and Future Directions for 4,5,6 Trimethoxyindoline

Development of Novel Therapeutic Lead Compounds Based on the 4,5,6-Trimethoxyindoline Scaffold

The indoline (B122111) core structure is a well-established pharmacophore, present in numerous clinically approved drugs and bioactive natural products. The strategic placement of substituents on this scaffold can significantly modulate its pharmacological activity. While various substituted indolines have been extensively investigated, the therapeutic potential of the this compound scaffold is an area that is yet to be fully realized.

Although direct studies on the therapeutic applications of this compound are limited, research into related structures provides a compelling rationale for its investigation. For instance, compounds featuring a trimethoxyphenyl group, similar to the substitution pattern on the indoline ring of the target molecule, have demonstrated significant biological activities. Notably, certain quinoline (B57606) and indolin-2-one derivatives with trimethoxy substitutions have been explored for their anticancer properties, with some acting as tubulin polymerization inhibitors. researchgate.netnih.gov This suggests that the 4,5,6-trimethoxy substitution pattern on an indoline core could confer valuable cytotoxic or other therapeutic properties.

Future research in this area would likely involve the synthesis of a library of this compound derivatives with diverse functionalities. These compounds could then be screened against a wide range of biological targets to identify potential lead compounds for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The electron-donating nature of the methoxy (B1213986) groups is expected to influence the molecule's electronic properties and its ability to interact with biological macromolecules, potentially leading to novel mechanisms of action.

Applications in Chemical Biology as Probes and Tools for Biological Pathway Interrogation

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. The development of novel chemical probes with unique properties is a continuous effort in chemical biology.

Currently, there is no documented use of this compound as a chemical probe. However, its core structure and substitution pattern suggest that it could be a valuable starting point for the design of such tools. The indoline scaffold can be readily functionalized to incorporate reporter tags, such as fluorescent dyes or affinity labels, which are necessary for visualizing and identifying the probe's cellular targets.

The three methoxy groups on the benzene (B151609) ring of this compound could also play a role in its function as a probe. These groups may influence the molecule's solubility, cell permeability, and binding affinity to its target. Furthermore, the synthesis of derivatives, such as azidotryptamines from nitroindoles, demonstrates the feasibility of introducing photoreactive groups onto the indoline core. This would enable the development of photoaffinity probes that can be used to covalently label and identify binding partners within a complex biological milieu. The exploration of this compound-based probes could open new avenues for studying a variety of biological pathways that are currently not well understood.

Exploration of Biosynthetic Pathways and Metabolic Fates within Biological Systems

Understanding the biosynthesis and metabolism of a compound is crucial for its development as a therapeutic agent or a chemical tool. At present, the specific biosynthetic pathways leading to this compound in any organism have not been elucidated. It is plausible that, if it occurs naturally, its biosynthesis would involve the modification of tryptophan or other indole-containing precursors through a series of enzymatic reactions, including hydroxylation and subsequent methylation. The enzymatic synthesis of other oligoindoles has been demonstrated, suggesting that biocatalytic routes to trimethoxyindoles could be explored. rsc.org

Similarly, the metabolic fate of this compound in biological systems is unknown. General metabolic pathways for indolic compounds often involve oxidation and conjugation reactions to facilitate their excretion. For instance, melatonin, a well-known methoxyindole, is metabolized through pathways involving indoleamine 2,3-dioxygenase and myeloperoxidase. researchgate.net It is conceivable that this compound would be subject to similar enzymatic transformations.

Future research in this area would involve incubating this compound with liver microsomes or other metabolic systems to identify its metabolites. This information would be critical for assessing its potential toxicity and pharmacokinetic properties. Furthermore, investigating potential biosynthetic pathways in microorganisms or plants could lead to sustainable methods for its production.

Interdisciplinary Research with Materials Science for Novel Applications (If Applicable)

The intersection of organic chemistry and materials science has led to the development of novel functional materials with a wide range of applications. Indole (B1671886) derivatives, in particular, have been incorporated into organic polymers and functional materials due to their unique electronic and photophysical properties. researchgate.netnih.gov

While there is no specific research on the application of this compound in materials science, its structure suggests potential in this area. The electron-rich nature of the trimethoxy-substituted benzene ring could impart interesting optical and electronic properties to materials incorporating this moiety. For example, it could be used as a building block for the synthesis of organic light-emitting diodes (OLEDs), sensors, or photofunctional materials.

Interdisciplinary research in this domain would involve the synthesis of polymers or other materials containing the this compound unit and the characterization of their physical and chemical properties. The photophysical properties, such as absorption and emission spectra, of this compound itself would need to be investigated to guide its potential applications in materials science. nih.gov Collaboration between synthetic chemists and materials scientists would be essential to unlock the potential of this compound in creating new and innovative materials.

Q & A

Q. How to resolve inconsistencies in reported binding affinities of 4,5,6-Trimethoxyindoline to serotonin receptors?

- Methodological Answer : Standardize radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) using uniform membrane preparations and incubation times (30 min at 37°C). Apply the Cheng-Prusoff equation to correct for ligand concentration differences .

Research Design & Reporting

Q. What are the key components of a preclinical IND application for this compound?

Q. Q. How to structure a research paper on this compound to meet journal guidelines (e.g., Medicinal Chemistry Research)?

- Methodological Answer : Follow IMRAD format:

- Introduction : Link to known indoline bioactivities and knowledge gaps.

- Results : Use tables for IC₅₀ values and figures for SAR trends.

- Discussion : Contrast findings with prior studies and propose mechanistic hypotheses.

- Experimental : Detail synthetic protocols and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.